![molecular formula C19H21FN2O5S B3018549 3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 954038-95-0](/img/structure/B3018549.png)
3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Description
The compound "3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide" is a chemically synthesized molecule that likely shares structural similarities with benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and methoxy group in the compound suggests that it may have unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves multi-step chemical reactions. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involves the introduction of substituents at the ortho position to the sulfonamide group on the phenyl ring, which can significantly affect the biological activity of the compounds . Similarly, the synthesis of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes, with various substituents such as fluorine and methoxy groups being introduced to achieve the desired properties .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. For example, the introduction of a fluorine atom in the structure of COX-2 inhibitors has been shown to preserve COX-2 potency and increase selectivity . The presence of a fluorine atom in the compound of interest may similarly influence its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, which are essential for their biological function. The introduction of specific functional groups can enhance their reactivity and interaction with biological molecules. For instance, the high-affinity inhibitors of kynurenine 3-hydroxylase described in one study contain a thiazol-2-yl benzenesulfonamide moiety, which is critical for their inhibitory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, acidity, and fluorescence, are influenced by their molecular structure. The fluorophenol moiety in some derivatives is highly sensitive to pH changes, which can result in significant fluorescence enhancement under basic conditions . The introduction of fluorine and methoxy groups in the compound of interest is likely to affect its physical and chemical properties, potentially making it suitable for applications such as sensing or as a pharmaceutical agent.
Scientific Research Applications
Electrophilic Fluorination
N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been identified as a novel electrophilic fluorinating reagent, enhancing the enantioselectivity of fluorination reactions, particularly in silylenol ether catalysis. This advancement underscores the relevance of benzenesulfonamide derivatives in synthesizing fluorinated organic compounds, pivotal in pharmaceuticals and materials science (Yasui et al., 2011).
Cyclooxygenase-2 Inhibition
The synthesis and evaluation of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety have been explored for their selective inhibition of cyclooxygenase-2 (COX-2). This pharmacophore design showcases the therapeutic potential of benzenesulfonamide derivatives in developing new anti-inflammatory drugs (Pal et al., 2003).
Crystal Structure Analysis
Studies on the crystal structures of benzenesulfonamide derivatives have provided insights into the influence of substituents on molecular architecture. For instance, the supramolecular architecture of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide is dictated by C—H⋯πaryl interactions, demonstrating the structural adaptability of these compounds in forming various molecular arrangements (Rodrigues et al., 2015).
Antitumor Activity
Derivatives of benzenesulfonamide have been synthesized and tested for their cytotoxic and tumor-specific activities, highlighting the potential of these compounds in cancer therapy. Certain derivatives have shown promising results in inhibiting human cytosolic carbonic anhydrase isoforms, which are crucial for tumor progression and metastasis (Gul et al., 2016).
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-17-8-7-15(11-16(17)20)28(24,25)21-12-19(23)22-9-10-27-18(13-22)14-5-3-2-4-6-14/h2-8,11,18,21H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGZTUOZRBMPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide |
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